3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

Description

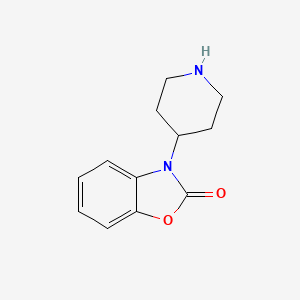

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-yl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-12-14(9-5-7-13-8-6-9)10-3-1-2-4-11(10)16-12/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDARRYSVKYQEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462299 | |

| Record name | 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215878-20-9 | |

| Record name | 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential pharmacological significance of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. By synthesizing available data on its core structure and related analogues, this document aims to equip researchers and drug development professionals with the foundational knowledge necessary for further investigation and application.

Introduction: The Benzoxazolone Scaffold in Drug Discovery

The 1,3-benzoxazol-2(3H)-one nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1] This structural motif is present in a wide array of compounds demonstrating potential as anticancer, analgesic, anti-inflammatory, and neuroprotective agents.[1][2] The incorporation of a piperidinyl group, a common pharmacophore in central nervous system (CNS) active drugs, at the N-3 position suggests that this compound may possess significant neuromodulatory properties.

This guide will delve into the known chemical characteristics of this specific molecule, outline plausible synthetic routes based on established methodologies for related compounds, and explore its potential pharmacological profile by examining the activities of structurally similar agents.

Chemical Identity and Properties

While detailed experimental data for this compound is not extensively reported in publicly accessible literature, its fundamental properties can be defined. The compound is most commonly available and referenced as its hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | [3] |

| Synonyms | 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride | [4] |

| CAS Number | 162045-54-7 | [3] |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [3] |

| Molecular Weight | 254.71 g/mol | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). |

Note: The molecular formula and weight correspond to the hydrochloride salt.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of the core 2-(piperidin-4-yl)benzo[d]oxazole intermediate is a key step. This can be achieved through the cyclization of 2-aminophenol with piperidine-4-carboxylic acid. Subsequent reaction of this intermediate would lead to the target compound. A related patent for 3-piperidinyl-substituted 1,2-benzisoxazoles provides a foundational methodology that can be adapted.[5]

A general procedure for the synthesis of related benzimidazolone derivatives, which can be conceptually applied here, involves the reaction of a substituted aniline with 1,1'-carbonyldiimidazole (CDI) to form the heterocyclic core.[6] Alkylation or acylation at the nitrogen atom can then be performed to introduce the desired piperidinyl moiety.

Experimental Protocol: A Generalizable Approach for N-Alkylation

The following protocol outlines a general method for the N-alkylation of a heterocyclic core, which could be adapted for the final step in the synthesis of this compound, assuming the precursor 1,3-benzoxazol-2(3H)-one is first coupled with a protected 4-halopiperidine.

-

Reaction Setup: To a stirred suspension of a heterocyclic core (e.g., 1,3-benzoxazol-2(3H)-one) and a base such as potassium carbonate (K₂CO₃) in a suitable aprotic solvent like acetonitrile (ACN), add the alkylating agent (e.g., a protected 4-halopiperidine).

-

Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup and Purification: After completion, cool the mixture and concentrate it in vacuo. Dilute the residue with water and extract with an organic solvent such as ethyl acetate (EtOAc). The combined organic layers are then dried, filtered, and concentrated. The crude product can be purified by column chromatography.

-

Deprotection: If a protecting group (e.g., Boc) is used on the piperidine nitrogen, a final deprotection step using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent would be necessary to yield the final product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WS-50030 [7-{4-[3-(1H-inden-3-yl)propyl]piperazin-1-yl}-1,3-benzoxazol-2(3H)-one]: a novel dopamine D2 receptor partial agonist/serotonin reuptake inhibitor with preclinical antipsychotic-like and antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride | 1864060-14-9 | Benchchem [benchchem.com]

- 5. US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Guide to the Structural Elucidation of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

Abstract

This technical guide provides a detailed, multi-faceted strategy for the definitive structure elucidation of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Synthesizing insights from mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and single-crystal X-ray crystallography, this document serves as a practical manual for researchers, chemists, and drug development professionals. The narrative emphasizes not only the procedural steps of each analytical technique but also the underlying scientific rationale, ensuring a self-validating and robust analytical workflow. All protocols and data interpretations are grounded in established principles and supported by authoritative references to ensure scientific integrity.

Introduction and Strategic Overview

The compound this compound is a bifunctional molecule featuring a rigid benzoxazolone core linked to a flexible piperidine moiety. Such scaffolds are prevalent in pharmacologically active agents, making unambiguous structural confirmation a critical prerequisite for any further biological or medicinal investigation. The potential for isomeric confusion and the need for precise characterization demand a rigorous, integrated analytical approach.

This guide eschews a simple checklist of procedures in favor of a logical, causality-driven workflow. The elucidation process begins with foundational techniques that confirm molecular weight and elemental composition, proceeds to detailed mapping of the atomic connectivity, and culminates in the definitive determination of the three-dimensional structure. Each step is designed to build upon the last, creating a cascade of evidence that converges on a single, validated chemical structure.

The Analyte: this compound

The target molecule consists of two key heterocyclic systems connected by a nitrogen-carbon bond. Understanding the distinct chemical environments of each component is fundamental to interpreting the spectral data that follows.

-

1,3-Benzoxazol-2(3H)-one: A bicyclic system containing a benzene ring fused to an oxazolone ring. The lactam-like carbonyl group and the aromatic system are key features that will yield characteristic spectroscopic signals.

-

Piperidine: A saturated six-membered nitrogen-containing ring. Its non-aromatic nature and conformational flexibility will be reflected in the aliphatic region of the NMR spectrum.

Below is the proposed structure with systematic numbering used for subsequent spectral assignments.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: The first and most fundamental question in structure elucidation is "What is the molecular weight?". Mass spectrometry provides this answer directly. For a molecule like this compound, which contains a basic nitrogen in the piperidine ring, Electrospray Ionization (ESI) in positive ion mode is the method of choice. ESI is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion ([M+H]⁺), which is crucial for confirming the overall mass. [1][2]High-Resolution Mass Spectrometry (HRMS) is then employed to determine the elemental composition with high precision, offering a powerful validation of the molecular formula.

Expected Data

The molecular formula is C₁₂H₁₄N₂O₂.

-

Monoisotopic Mass: 218.1055 g/mol

-

Expected [M+H]⁺ (HRMS): 219.1133 m/z

Tandem MS (MS/MS) experiments, where the parent ion is isolated and fragmented, provide data on the molecule's connectivity. [3]

| Ion | Expected m/z (Monoisotopic) | Description |

|---|---|---|

| [M+H]⁺ | 219.1133 | Protonated Parent Molecule |

| [M-C₅H₁₀N+H]⁺ | 135.0320 | Loss of the piperidine ring via cleavage of the N3-C4' bond. This fragment corresponds to the protonated benzoxazolone moiety. |

| [C₅H₁₀N]⁺ | 84.0813 | Fragment corresponding to the piperidine portion following cleavage. |

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of a 50:50 acetonitrile/water mixture containing 0.1% formic acid. The acid aids in protonation for positive mode ESI.

-

Chromatography (Optional but Recommended): Inject 5 µL onto a C18 reverse-phase column to ensure sample purity prior to MS analysis.

-

Mobile Phase: Gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Instrument: A tandem mass spectrometer such as a Q-TOF or Triple Quadrupole. [1] * Ionization Mode: ESI, Positive.

-

Full Scan (MS1): Scan from m/z 50-500 to identify the [M+H]⁺ precursor ion.

-

Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 219.1) and apply collision-induced dissociation (CID) to generate fragment ions. Optimize collision energy to achieve a rich fragmentation spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Experience: NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. [4]It is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. For this compound, both ¹H and ¹³C NMR are essential. 2D NMR techniques such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are then used to unambiguously link protons to their directly attached carbons and to trace proton-proton coupling networks, which validates the structural assembly.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton(s) | Expected δ (ppm) | Multiplicity | Integration | Rationale / Notes |

| Aromatic (4H) | 7.10 - 7.40 | m | 4H | Protons on the benzoxazolone ring system will appear as a complex multiplet in this region. [5][6] |

| Piperidine NH | ~3.0 - 4.0 | br s | 1H | A broad singlet, exchangeable with D₂O. Its chemical shift can be concentration and solvent dependent. |

| CH -N (Piperidine C4') | 4.40 - 4.60 | m | 1H | The methine proton at the point of attachment to the benzoxazolone nitrogen will be significantly downfield due to the N-substituent. |

| N-CH ₂ (Piperidine C2', C6') | 3.10 - 3.30 (eq) 2.70 - 2.90 (ax) | m | 4H | Axial and equatorial protons are diastereotopic and will appear as complex multiplets. |

| C-CH ₂-C (Piperidine C3', C5') | 2.00 - 2.20 (eq) 1.70 - 1.90 (ax) | m | 4H | Also diastereotopic and will appear as complex multiplets upfield. |

Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon(s) | Expected δ (ppm) | Rationale / Notes |

| C =O (C2) | ~153.6 | The carbonyl carbon of the benzoxazolone is characteristically downfield. [7] |

| Aromatic (C4a, C7a) | ~142.0, ~131.0 | Quaternary carbons of the fused benzene ring. |

| Aromatic (C4, C5, C6, C7) | 109.0 - 124.0 | Protonated aromatic carbons. [7] |

| C H-N (Piperidine C4') | ~50.0 - 55.0 | The carbon directly attached to the benzoxazolone nitrogen. |

| N-C H₂ (Piperidine C2', C6') | ~45.0 - 50.0 | Carbons adjacent to the piperidine nitrogen. |

| C-C H₂-C (Piperidine C3', C5') | ~30.0 - 35.0 | The remaining piperidine carbons. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved. [4]2. ¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

To confirm the NH proton, add one drop of D₂O, shake the tube, and re-acquire the spectrum. The NH signal should disappear or significantly diminish.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

2D NMR Acquisition:

-

COSY: To establish ¹H-¹H coupling networks (e.g., within the piperidine ring).

-

HSQC: To correlate each proton with its directly attached carbon, confirming assignments.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that provides valuable information about the functional groups present in a molecule. While it does not give detailed connectivity information like NMR, it serves as an excellent and quick cross-check. For this molecule, the key features to confirm are the carbonyl group of the benzoxazolone and the N-H bond of the piperidine.

Expected Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3350 | Medium, sharp | N-H Stretch (Secondary Amine) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1770 | Strong, sharp | C=O Stretch (Lactam/Carbamate in 5-membered ring) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | C-N Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is needed.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken and automatically subtracted from the sample spectrum.

X-ray Crystallography: The Unambiguous 3D Structure

Expertise & Experience: When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure. [8][9]It generates a three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry. [10]This technique moves beyond connectivity to provide a definitive picture of the molecule's spatial arrangement. The resulting structure must be validated to ensure it is chemically reasonable and fits the diffraction data well. [11][12]

Experimental Protocol: Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray crystallography analysis.

-

Crystallization: The most critical and often challenging step. Dissolve the purified compound in a suitable solvent system (e.g., methanol, ethanol, ethyl acetate) and attempt crystallization via slow evaporation, vapor diffusion, or solvent layering.

-

Data Collection: Mount a high-quality single crystal on a goniometer head and cool it in a stream of cold nitrogen gas (~100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated. [13]3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial model of the atomic positions. This model is iteratively refined against the experimental data until the calculated and observed diffraction patterns match closely.

-

Validation: The final structural model is rigorously validated. The R-factor is a key metric indicating the quality of the fit. The structure is also checked for chemical plausibility (e.g., reasonable bond lengths and angles) and to ensure no symmetry has been missed. [11]

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical strategy. No single technique provides the complete picture, but together, they form a self-validating system that delivers an unambiguous and trustworthy result.

-

Mass Spectrometry confirms the molecular formula.

-

Infrared Spectroscopy identifies the key functional groups.

-

NMR Spectroscopy maps the detailed atomic connectivity.

-

X-ray Crystallography provides the definitive three-dimensional structure.

By following the integrated workflow detailed in this guide, researchers and drug development professionals can ensure the foundational integrity of their chemical matter, a non-negotiable requirement for advancing any compound toward further study and application.

References

-

de Souza, G. E. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

de Souza, G. E. P., et al. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

-

Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

-

Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]

-

Stoyanova, M., et al. (2020). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis. Available at: [Link]

-

R Discovery. (n.d.). Synthesis, Structure and Mesogenic Properties of Benzoxazole Derivatives. R Discovery. Available at: [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

-

IUPAC. (2023). How do I know that a structure representation is correct?. YouTube. Available at: [Link]

-

University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). UCD. Available at: [Link]

-

NPTEL-NOC IITM. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available at: [Link]

-

LATU. (2006). Guidelines for the validation and verification of chemical test methods. LATU. Available at: [Link]

-

Müller, P. (n.d.). Structure validation. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

-

D'Arcy, A., et al. (n.d.). x Ray crystallography. Postgraduate Medical Journal. Available at: [Link]

-

Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry. Available at: [Link]

-

Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. Available at: [Link]

-

Galkin, A. A., et al. (2021). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. MDPI. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one (CAS No. 215878-20-9), a heterocyclic compound belonging to the benzoxazolone class. The 2(3H)-benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, known for its broad therapeutic potential.[1] This document synthesizes available data on its chemical properties, proposes a robust synthetic pathway based on established methodologies for analogous structures, and outlines detailed characterization protocols. Furthermore, it explores the potential pharmacological applications of this molecule by examining the well-documented activities of structurally related compounds, including their roles as central nervous system agents and kinase inhibitors. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Core Compound Identification and Properties

This compound is a specific derivative of the benzoxazolone family, featuring a piperidine moiety attached at the N3 position of the heterocyclic ring. This structural combination is of significant interest in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 215878-20-9 | [2] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | |

| Molecular Weight | 218.25 g/mol | |

| IUPAC Name | 3-(piperidin-4-yl)-1,3-benzoxazol-2-one | |

| Appearance | Expected to be a solid |

Note: Physical properties like melting point and solubility are not publicly documented and would require experimental determination.

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available reagents.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Representative Synthesis

This protocol is a representative method adapted from procedures for structurally similar compounds.[5] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of tert-butyl 4-(2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate

-

To a stirred solution of 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) in anhydrous Dichloromethane (DCM) at room temperature, add a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equivalent).

-

Stir the mixture for 30 minutes.

-

Add o-aminophenol (1.0 equivalent) to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the protected intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the protected intermediate from Step 1 in a minimal amount of DCM.

-

Add an excess of Trifluoroacetic Acid (TFA) (e.g., 10 equivalents in a 10% DCM solution) or a saturated solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the mixture under reduced pressure to remove the acid and solvent.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., Ethanol/Hexane).

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral data would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons from the benzoxazole ring (typically in the δ 7.0-7.5 ppm region), a multiplet for the piperidine methine proton (CH-N), and distinct signals for the axial and equatorial protons of the piperidine CH₂ groups. The N-H proton of the piperidine may appear as a broad singlet.

-

¹³C NMR: A characteristic signal for the carbonyl carbon (C=O) of the oxazolone ring is expected around δ 155 ppm. Aromatic carbons and distinct signals for the piperidine carbons would also be present.

Mass Spectrometry (MS)

-

Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 219.11.

Infrared (IR) Spectroscopy

-

A strong absorption band characteristic of the cyclic carbamate carbonyl (C=O) stretch is expected in the range of 1750-1780 cm⁻¹. C-N and C-O stretching bands, as well as aromatic C-H bands, will also be present.

Pharmacological Potential and Applications

The this compound scaffold is a key feature in numerous pharmacologically active agents. While this specific molecule has not been extensively profiled, its structural components suggest significant potential for therapeutic applications.

Central Nervous System (CNS) Activity

The piperidinyl-benzisoxazole scaffold, a close structural isomer, is the core of atypical antipsychotic drugs like Risperidone.[6] These compounds often exhibit high affinity for dopamine D₂ and serotonin 5-HT₂ₐ receptors.[1] The neuroleptic activity of these related structures is well-documented, suggesting that this compound could be a valuable tool compound or starting point for developing novel CNS-active agents.[7]

Caption: Hypothesized mechanism of CNS activity based on related structures.

Oncology and Kinase Inhibition

Derivatives of piperidinyl-benzoxazole have been designed and synthesized as potent dual inhibitors of key receptor tyrosine kinases like VEGFR-2 and c-Met, which are crucial for tumor growth and angiogenesis. This suggests a potential application for the core scaffold in the development of novel anticancer agents.

Anti-inflammatory Activity

The structurally related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been investigated for its ability to inhibit the NLRP3 inflammasome, a key component in the inflammatory response.[5] This opens a promising avenue for exploring the anti-inflammatory potential of the title compound.

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling chemical compounds of this class should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For related compounds, hazards such as skin and eye irritation have been noted. This material should be considered hazardous until comprehensive toxicological data is available.

References

-

Strupczewski, J. T., Allen, R. C., Gardner, B. A., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-769. Available at: [Link]

- European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. EP 3666757 A1.

- European Patent Office. (2004). PYRAZOLE DERIVATIVES AS SIGMA RECEPTOR INHIBITORS. EP 1634873 A1.

- Sanofi. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). US9650337B2.

- Farbwerke Hoechst AG. (1974). Process for preparing benzoxazolones-(2)and benzothiazolones-(2). US3812138A.

-

ChemBK. 3-piperidin-4-yl-1,3-benzoxazol-2-one. Available at: [Link]

- Patel, V., Bhatt, N., Bhatt, P., & Joshi, H. D. (2013). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. Der Pharma Chemica.

-

Barraja, P., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Available at: [Link]

-

PubChem. 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. National Center for Biotechnology Information. Available at: [Link]

-

Costantino, L., & Barlocco, D. (2006). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry, 13(6), 659-680. Available at: [Link]

- Janssen Pharmaceutica N.V. (1989). 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles. US4804663A.

-

PubChem. 3-(Piperidin-4-yl)benzo[d]isoxazole. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 3-(Piperidin-4-yl)benzo[d]isoxazole | C12H14N2O | CID 13076436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]

- 6. ossila.com [ossila.com]

- 7. US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The benzoxazolone moiety is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This document outlines a multi-step synthesis, elucidates the underlying chemical principles, and provides detailed experimental protocols.

Introduction: The Significance of the Benzoxazolone Core

The 1,3-benzoxazol-2(3H)-one nucleus is a versatile pharmacophore present in numerous biologically active compounds.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2] The incorporation of a piperidinyl substituent at the N-3 position can significantly modulate the physicochemical properties and biological activity of the parent molecule, making this compound a valuable target for drug discovery programs.

Synthetic Strategy: A Convergent Approach

The synthesis of this compound is most effectively achieved through a convergent strategy. This involves the independent synthesis of two key building blocks: the 1,3-benzoxazol-2(3H)-one core and a suitably protected 4-functionalized piperidine derivative. These fragments are then coupled, followed by a final deprotection step to yield the target compound. This approach allows for flexibility in the synthesis of analogs and facilitates purification of intermediates.

The proposed synthetic workflow is illustrated below:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 1,3-Benzoxazol-2(3H)-one Core

The formation of the benzoxazolone ring system is a critical first step. A common and efficient method involves the cyclization of 2-aminophenol with a carbonyl source, such as urea.[5] This reaction proceeds through the formation of an intermediate N-phenylurea derivative, which then undergoes intramolecular cyclization with the elimination of ammonia.

Experimental Protocol: Synthesis of 1,3-Benzoxazol-2(3H)-one

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |

| 2-Aminophenol | 109.13 g/mol | 1.0 |

| Urea | 60.06 g/mol | 1.5 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol and urea.

-

Heat the mixture to 130-140 °C. The solids will melt and react, with the evolution of ammonia gas.

-

Maintain the temperature for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. The product will solidify.

-

Recrystallize the crude product from water or an ethanol/water mixture to afford pure 1,3-benzoxazol-2(3H)-one as a white crystalline solid.

Part 2: Preparation of N-Boc-4-hydroxypiperidine

To ensure selective coupling at the desired positions and to avoid side reactions, the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. N-Boc-4-hydroxypiperidine is a commercially available reagent, but can also be prepared from 4-hydroxypiperidine.

Part 3: Coupling via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of carbon-nitrogen bonds with inversion of stereochemistry at the alcohol carbon.[6][7] In this key step, 1,3-benzoxazol-2(3H)-one acts as the nucleophile, attacking the activated N-Boc-4-hydroxypiperidine. The reaction is typically mediated by a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

Caption: Generalized mechanism of the Mitsunobu reaction.

Experimental Protocol: Synthesis of N-Boc-3-(4-piperidinyl)-1,3-benzoxazol-2(3H)-one

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |

| 1,3-Benzoxazol-2(3H)-one | 135.12 g/mol | 1.0 |

| N-Boc-4-hydroxypiperidine | 201.26 g/mol | 1.1 |

| Triphenylphosphine (PPh₃) | 262.29 g/mol | 1.2 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 g/mol | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | - |

Procedure:

-

To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-benzoxazol-2(3H)-one, N-Boc-4-hydroxypiperidine, and triphenylphosphine.

-

Dissolve the solids in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD dropwise to the stirred solution. An exothermic reaction may be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-(4-piperidinyl)-1,3-benzoxazol-2(3H)-one.

Part 4: Deprotection of the Piperidine Nitrogen

The final step in the synthesis is the removal of the Boc protecting group to unmask the secondary amine of the piperidine ring. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[8][9][10]

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Quantity |

| N-Boc-3-(4-piperidinyl)-1,3-benzoxazol-2(3H)-one | 1.0 eq. |

| Trifluoroacetic acid (TFA) | 10-20% v/v in Dichloromethane (DCM) |

Procedure:

-

Dissolve N-Boc-3-(4-piperidinyl)-1,3-benzoxazol-2(3H)-one in dichloromethane.

-

Add trifluoroacetic acid to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

If necessary, the final compound can be further purified by recrystallization or column chromatography.

Characterization

The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of atoms and the successful formation of the desired structure.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands will indicate the presence of key functional groups, such as the carbonyl of the benzoxazolone ring and the N-H of the piperidine.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming its elemental composition.

Trustworthiness and Validation

The described protocols are based on well-established and reliable chemical transformations.[3][6] The success of each step can be readily validated through routine analytical techniques such as TLC for reaction monitoring and NMR and MS for structural confirmation of the products. The convergent nature of the synthesis allows for the purification of intermediates, ensuring the high purity of the final compound.

Conclusion

This technical guide provides a detailed and logical pathway for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable heterocyclic compound for further investigation in various fields of chemical and pharmaceutical sciences. The provided mechanistic insights and detailed protocols are intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of novel analogs.

References

-

Le, T. N., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21575. [Link]

-

Kaur, H., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(24), 16345-16367. [Link]

- El-Sayed, M. A. A., et al. (2014). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1253-1261.

- Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. Der Pharma Chemica, 4(3), 980-985.

-

MDPI. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(19), 6433. [Link]

-

Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-769. [Link]

-

Gogoi, P., et al. (2019). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 9(33), 19046-19050. [Link]

-

MDPI. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4993. [Link]

-

ResearchGate. (2008). Deprotection of different N-Boc-compounds. [Link]

-

Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

-

Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

-

PubChem. (n.d.). 3-[[1-(4-Fluorobenzyl)piperidin-4-yl]methyl]benzo[d]oxazol-2(3H)-one. [Link]

- Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.

-

PubChem. (n.d.). 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. [Link]

-

Swamy, K. C. K., et al. (2009). Mitsunobu and related reactions: advances and applications. Chemical Reviews, 109(6), 2551-2651. [Link]

-

PubChem. (n.d.). 3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione. [Link]

-

MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(12), 3975. [Link]

-

Khan, I., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6965. [Link]

-

PubChem. (n.d.). 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. [Link]

-

PubChem. (n.d.). N-(4-bromo-3-methylphenyl)piperidine-1-carboxamide. [Link]

- Google Patents. (1974). US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2).

Sources

- 1. jocpr.com [jocpr.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Mitsunobu and related reactions: advances and applications. | Semantic Scholar [semanticscholar.org]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]

- 10. benchchem.com [benchchem.com]

The 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Mechanism of Action of its Bioactive Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 3-(4-piperidinyl)-1,3-benzoxazol-2(3H)-one core is a versatile heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. While the parent molecule itself is primarily a synthetic building block, its derivatives have given rise to a diverse array of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the mechanisms of action for three major classes of drugs derived from this scaffold: atypical antipsychotics, targeted anticancer agents, and novel anti-inflammatory compounds. By dissecting the molecular interactions and downstream signaling pathways of these derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this core structure translate into distinct pharmacological activities. This guide integrates field-proven insights with detailed experimental protocols, offering a robust resource for those engaged in the discovery and development of next-generation therapeutics based on the benzoxazolone framework.

Introduction: The Emergence of a Privileged Scaffold

The concept of "privileged structures" in drug discovery refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets through strategic modifications. The this compound moiety is a prime example of such a scaffold. Its inherent structural features—a rigid benzoxazolone ring system linked to a flexible piperidine group—provide an ideal foundation for designing ligands with high affinity and selectivity for a range of protein targets. This guide will navigate the distinct pharmacological landscapes carved out by derivatives of this core, focusing on their mechanisms of action in three key therapeutic areas.

Atypical Antipsychotics: Modulating Dopaminergic and Serotonergic Pathways

A significant class of drugs derived from the related 3-(4-piperidinyl)-1,2-benzisoxazole scaffold, a close isostere of the benzoxazolone core, includes the atypical antipsychotics risperidone, paliperidone (the active metabolite of risperidone), and iloperidone. These agents are cornerstone therapies for schizophrenia and other psychotic disorders.[1]

Core Mechanism of Action: D₂/5-HT₂ₐ Receptor Antagonism

The primary mechanism of action for these atypical antipsychotics is a combination of potent antagonism at dopamine D₂ receptors and serotonin 5-HT₂ₐ receptors.[2][3] This dual-receptor blockade is believed to be central to their therapeutic efficacy, addressing both the positive and negative symptoms of schizophrenia while mitigating the extrapyramidal side effects associated with first-generation antipsychotics.[4][5]

-

Dopamine D₂ Receptor Antagonism: Hyperactivity in the mesolimbic dopamine pathway is strongly correlated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D₂ receptors in this region, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[2]

-

Serotonin 5-HT₂ₐ Receptor Antagonism: Blockade of 5-HT₂ₐ receptors is a hallmark of atypical antipsychotics. This action is thought to increase dopamine release in the prefrontal cortex, which may help to alleviate the negative and cognitive symptoms of schizophrenia.[4] Furthermore, the high 5-HT₂ₐ to D₂ affinity ratio is believed to contribute to the reduced incidence of extrapyramidal symptoms.[2]

Downstream Signaling Cascades

The antagonism of D₂ and 5-HT₂ₐ receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.

Receptor Binding Profiles

The specific clinical effects and side-effect profiles of these drugs are dictated by their binding affinities for a range of neurotransmitter receptors.

| Receptor | Risperidone (Ki, nM) | Paliperidone (Ki, nM) | Iloperidone (Ki, nM) |

| Dopamine D₂ | 3.13[6] | 3.2 | 6.3[3] |

| Dopamine D₃ | - | - | 7.1[7] |

| Dopamine D₄ | 7.3[2] | - | 25[7] |

| Serotonin 5-HT₂ₐ | 0.16[6] | 0.2 | 5.6[7] |

| Serotonin 5-HT₂c | 50[2] | - | 42.8[7] |

| Serotonin 5-HT₆ | - | - | 42.7[7] |

| Serotonin 5-HT₇ | - | - | 21.6[7] |

| Adrenergic α₁ | 0.8[6] | 5 | 0.36[3] |

| Adrenergic α₂ | 7.54[6] | 16 | - |

| Histamine H₁ | 2.23[6] | 20 | 437[3] |

Lower Ki values indicate higher binding affinity.

Targeted Anticancer Agents: Inhibiting Tumor Angiogenesis and Proliferation

Derivatives of the this compound scaffold have also shown significant promise as anticancer agents by targeting key receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, namely VEGFR-2 and c-Met.

Core Mechanism of Action: VEGFR-2 and c-Met Kinase Inhibition

These compounds act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met), both of which are crucial for the development and progression of many solid tumors.

-

VEGFR-2 Inhibition: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[8] By inhibiting the kinase activity of VEGFR-2, these benzoxazolone derivatives block the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[9]

-

c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers pathways involved in cell proliferation, motility, and invasion.[10][11] Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous cancers.[12] Inhibition of c-Met kinase activity by these derivatives can thus halt tumor growth and prevent metastasis.[13]

Downstream Signaling Pathways

Inhibition of VEGFR-2 and c-Met blocks multiple downstream signaling pathways critical for tumor progression.

Sources

- 1. benchchem.com [benchchem.com]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Atypical Antipsychotics in the Treatment of Schizophrenia and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antipsychotic - Wikipedia [en.wikipedia.org]

- 6. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. The use of atypical antipsychotics in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 13. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]

The Pharmacological Versatility of Benzoxazolone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzoxazolone Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazolone nucleus, a bicyclic heterocyclic system, is widely recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to serve as a versatile template for the design of ligands for diverse biological targets.[2][3] The unique physicochemical properties of the benzoxazolone core, including its weakly acidic nature and the presence of both lipophilic and hydrophilic regions, contribute to its favorable interactions with biological macromolecules.[3][4] This has led to the development and commercialization of several benzoxazolone-based pharmaceuticals with a wide array of therapeutic applications, including anticancer, analgesic, anti-inflammatory, and neuroprotective agents.[3][4][5] This technical guide provides an in-depth exploration of the multifaceted biological activities of benzoxazolone derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols to empower researchers in the field of drug discovery.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Benzoxazolone derivatives have demonstrated significant potential as anti-inflammatory agents by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[6][7]

Mechanism of Action

A primary mechanism of anti-inflammatory action involves the suppression of the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[6] Certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6] This inhibition is achieved through the downregulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial for the expression of inducible nitric oxide synthase (iNOS).[6] Specifically, the anti-inflammatory effects of some derivatives are mediated by regulating the ERK and p38 MAPK pathways.[6] Another avenue of anti-inflammatory activity is the inhibition of myeloid differentiation protein 2 (MD2), an adaptor protein essential for toll-like receptor 4 (TLR4) signaling in response to LPS.[8] By binding to MD2, these derivatives can block the downstream inflammatory cascade.[8]

Caption: Anticancer mechanisms of benzoxazolone derivatives.

Quantitative Data Summary: Cytotoxic Potency

The anticancer efficacy of benzoxazolone derivatives is commonly assessed by their IC50 values against a panel of human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 | Reference |

| Mannich bases of 2(3H)-benzoxazolone | MCF-7 (Breast) | 50-100 µM | [1] |

| 2-Mercaptobenzoxazole derivatives | HepG2 (Liver) & MCF-7 (Breast) | ~5.5-5.6 µg/mL | [1] |

| (Z)-N-(1-(benzo[d]oxazol-2-yl) derivatives | MCF-7 (Breast) & HepG2 (Liver) | 12.0 & 6.79-6.90 µg/mL | [1] |

| N-substituted benzoxazolone (Compound 1) | MCF-7 (Breast) | 100 µM (48h) | [9] |

| 5-Chloro-N-substituted benzoxazolone (Compound 2) | MCF-7 (Breast) | 50 µM (48h) | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

[10] This protocol describes the use of the MTT assay to evaluate the effect of benzoxazolone derivatives on the viability of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the benzoxazolone derivative in the culture medium. Replace the existing medium with the medium containing different concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

Benzoxazolone derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [11][12][13][14]

Spectrum of Activity

Studies have shown that various derivatives of 2(3H)-benzoxazolone are effective against a range of pathogens, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Bacillus subtilis, and Candida albicans. [11][12][13][14][15]The antimicrobial potency is influenced by the nature and position of substituents on the benzoxazolone ring, with lipophilicity playing a significant role in antifungal activity. [13]

Quantitative Data Summary: Antimicrobial Potency

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide/propionamide derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | 8-512 | [12] |

| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | E. coli, S. aureus, E. faecalis | Most active in series | [12] |

| 6-substituted 2-benzoxazolinones | C. albicans | 125-650 | [13] |

| Amide, 5-chlorobenzimidazole, and hydrazone derivatives | E. coli, B. subtilis, S. aureus, S. enteritidis | Wide activity | [14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

[16] This protocol details the broth microdilution method for determining the MIC of benzoxazolone derivatives.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the benzoxazolone derivative in a 96-well microtiter plate with the broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition: A Targeted Approach

Benzoxazolone derivatives have been identified as potent inhibitors of several therapeutically relevant enzymes, highlighting their potential for targeted drug design. [17][18][19]

Target Enzymes and Mechanism of Inhibition

-

Myeloperoxidase (MPO): Certain 2(3H)-benzoxazolone derivatives can inhibit the chlorinating activity of MPO, a heme protein involved in inflammatory tissue damage. * Soluble Epoxide Hydrolase (sEH): Benzoxazolone-5-urea analogues are potent inhibitors of sEH, an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). [17][18]Inhibition of sEH increases the levels of EETs, which have beneficial cardiovascular and anti-inflammatory effects. [18]* Acid Ceramidase (AC): Benzoxazolone carboxamides have been identified as the first potent and systemically active inhibitors of AC, a lysosomal cysteine amidase. [19]AC hydrolyzes ceramide, a pro-apoptotic lipid, into sphingosine. Inhibition of AC can increase ceramide levels, which is a potential therapeutic strategy for cancer. [20][19]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scite.ai [scite.ai]

- 6. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. The benzoxazolone core is a privileged scaffold, and the piperidinyl group is frequently incorporated to modulate physicochemical properties such as solubility and to interact with biological targets. A thorough understanding of the solubility and stability of this molecule is a critical prerequisite for its advancement in any research and development pipeline, from initial screening to formulation.[1]

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive published data on this specific molecule, this document serves as a predictive guide and a practical manual, offering detailed protocols based on established principles of physical chemistry and regulatory guidelines for pharmaceutical development.

Predicted Physicochemical Profile of this compound

The physicochemical properties of a molecule are dictated by its structure. By dissecting the components of this compound, we can predict its behavior in various environments.

Structural Analysis:

-

1,3-Benzoxazol-2(3H)-one Core: This planar, aromatic system is relatively non-polar. The parent compound, 2(3H)-Benzoxazolone, is described as only slightly soluble in water and possesses a weakly acidic proton on the nitrogen (pKa ≈ 9.30).[2] This suggests that the core itself contributes to low aqueous solubility.

-

Piperidinyl Substituent: The key feature of this moiety is its basic nitrogen atom. The pKa of piperidine is approximately 11.2, and while substitution will modulate this, we can expect the piperidinyl nitrogen in this molecule to be protonated at physiological pH. This ionization is crucial as it introduces a positive charge, which will significantly enhance its solubility in acidic to neutral aqueous solutions compared to the parent benzoxazolone.

Predicted Solubility Behavior:

-

pH-Dependent Solubility: Due to the basic piperidinyl nitrogen, the aqueous solubility of this compound is expected to be highly pH-dependent. At low pH, the molecule will exist as a protonated, cationic species, leading to higher solubility. As the pH increases towards and beyond the pKa of the piperidinyl nitrogen, the molecule will become deprotonated and exist as the free base. This neutral form is expected to be significantly less soluble, and precipitation may occur.

-

Organic Solubility: The molecule's aromatic core and aliphatic piperidine ring suggest that the free base form will have good solubility in a range of organic solvents, such as methanol, ethanol, DMSO, and dichloromethane.

-

Partition Coefficient (LogP): The partition coefficient, which describes the distribution of a compound between an organic and an aqueous phase, will also be pH-dependent. The LogP of the free base is predicted to be moderate to high, indicating good lipophilicity. However, at acidic pH, the LogD (distribution coefficient) will be much lower due to the increased concentration of the charged species in the aqueous phase.[3]

A Practical Guide to Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is necessary.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines the steps to determine the equilibrium solubility of this compound.

1. Materials and Equipment:

- This compound (solid)

- Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, various organic solvents)

- Vials with screw caps

- Orbital shaker or rotator with temperature control

- Centrifuge

- Calibrated pH meter

- Analytical balance

- HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

- Syringe filters (e.g., 0.45 µm PTFE or PVDF)

2. Procedure:

- Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

- Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, but this should be confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until it remains constant.

- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

- Sampling and Dilution: Carefully remove an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any fine particles. Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

- Quantification: Analyze the diluted samples by a validated analytical method (e.g., HPLC-UV) against a calibration curve prepared from known concentrations of the compound.

- Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Visualization of the Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Profile

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |

| Deionized Water | 25 | ||

| 0.1 N HCl | 25 | ||

| PBS pH 7.4 | 25 | 7.4 | |

| Methanol | 25 | N/A | |

| Ethanol | 25 | N/A | |

| DMSO | 25 | N/A |

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and develop stability-indicating analytical methods.[4][5][6]

Experimental Protocol: Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A guideline.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Stock Solution Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).

2. Stress Conditions:

- Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat at 60-80°C for several hours. Periodically withdraw samples, neutralize with 1 N NaOH, and analyze.

- Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C). Periodically withdraw samples, neutralize with 1 N HCl, and analyze. The benzoxazolone ring may be susceptible to hydrolytic opening under basic conditions.

- Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Analyze at various time points.

- Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105°C) for several days. Also, expose the stock solution to heat (e.g., 60-80°C).

- Photolytic Degradation: Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

3. Sample Analysis:

- All stressed samples should be analyzed using a stability-indicating HPLC method. This method must be able to separate the intact drug from all major degradation products.

- A photodiode array (PDA) detector is useful for assessing peak purity and obtaining UV spectra of the degradants.

- LC-MS (Liquid Chromatography-Mass Spectrometry) is invaluable for the structural elucidation of degradation products.

4. Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | No. of Degradants | Observations |

| Acid Hydrolysis | 1 N HCl | |||||

| Base Hydrolysis | 1 N NaOH | |||||

| Oxidation | 3% H₂O₂ | |||||

| Thermal (Solid) | Dry Heat | |||||

| Photolytic | UV/Vis Light |

Visualization of the Forced Degradation Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion

References

-

ResearchGate. Characterization of the physicochemical properties of PBO fiber surface. Available from: [Link]

-

Pharma Tutor. Forced Degradation – A Review. (2022-11-30). Available from: [Link]

-

ACS Publications. Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Available from: [Link]

-

PubMed. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Available from: [Link]

-

MedCrave. Forced Degradation Studies. (2016-12-14). Available from: [Link]

-

RJPT. Stability Indicating Forced Degradation Studies. Available from: [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. Available from: [Link]

-

PubChem. 3-[[1-(4-Fluorobenzyl)piperidin-4-yl]methyl]benzo[d]oxazol-2(3H)-one. Available from: [Link]

-

ChemBK. 3-piperidin-4-yl-1,3-benzoxazol-2-one. Available from: [Link]

-

MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

-

PubChem. 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. Available from: [Link]

-

NIH. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Available from: [Link]

-

De Gruyter. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. (2021-03-17). Available from: [Link]

-

PubChem. R-56109 hydrochloride. Available from: [Link]

-

International Journal of Pharmaceutical Erudition. Design, Synthesis and Characterization of Novel 1 ,3,4-Oxadiazole Dimers from Benzoic acids. Available from: [Link]

-

Pacific BioLabs. Physicochemical Properties. Available from: [Link]

-

PubChem. 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one. Available from: [Link]

-

Scholars Research Library. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]

-

St.Peter's Institute of Pharmaceutical Sciences. P b Physiochemical properties. The ability of a chemical compound to elicit a pharmacological/ therapeutic effect is related to. Available from: [Link]

-

NCBI. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. Available from: [Link]

-

The Journal of Physical Chemistry C. Elastic and Vibrational Properties of α- and β-PbO.. Available from: [Link]

Sources

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. 2,3-Dihydro-1,3-benzoxazol-2-one(59-49-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. rjptonline.org [rjptonline.org]

Literature review of piperidinyl-benzoxazolone compounds

An In-depth Technical Guide to Piperidinyl-Benzoxazolone Compounds: Synthesis, Bioactivity, and Therapeutic Potential

Introduction: The Emergence of a Privileged Scaffold

The benzoxazolone nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2] Its unique physicochemical properties, including a weakly acidic nature and a blend of lipophilic and hydrophilic characteristics, make it an ideal framework for drug design.[2] When combined with a piperidine moiety, the resulting piperidinyl-benzoxazolone derivatives exhibit a diverse and potent biological profile, positioning them as "privileged scaffolds" in the development of novel therapeutics.[1] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4][5]

This technical guide offers a comprehensive review of piperidinyl-benzoxazolone compounds for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies, explores the extensive pharmacological applications with a focus on anticancer activity, analyzes structure-activity relationships (SAR), and provides detailed experimental protocols for their evaluation.

Synthetic Strategies: Constructing the Core

The synthesis of piperidinyl-benzoxazolone derivatives typically follows a multi-step pathway, beginning with the construction of the core scaffold. A common and effective method involves the cyclization of a 2-aminophenol with piperidine-4-carboxylic acid.[6] This foundational reaction creates the 2-(piperidin-4-yl)benzo[d]oxazole intermediate, which serves as a versatile platform for further derivatization.

The subsequent diversification of the scaffold is primarily achieved by introducing various substituents onto the nitrogen atom of the piperidine ring. This allows for the exploration of a wide chemical space and the fine-tuning of the compound's pharmacological properties. A general synthetic scheme is illustrated below.[6]

Caption: General synthetic pathway for piperidinyl-benzoxazolone derivatives.

Pharmacological Applications and Mechanisms of Action

Anticancer Activity: Dual Inhibition of Receptor Tyrosine Kinases

A particularly promising application of piperidinyl-benzoxazolone compounds is in oncology, specifically as inhibitors of receptor tyrosine kinases (RTKs).[6] RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are crucial for tumor angiogenesis, growth, and metastasis.[7] The simultaneous inhibition of these two pathways presents a robust anticancer strategy.[6][7]